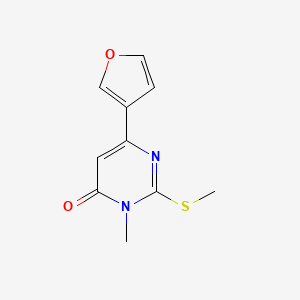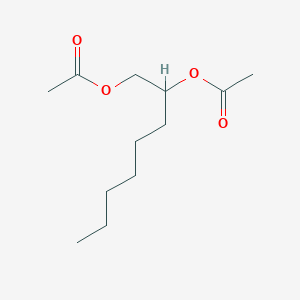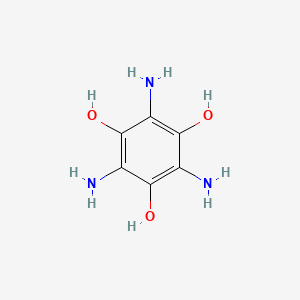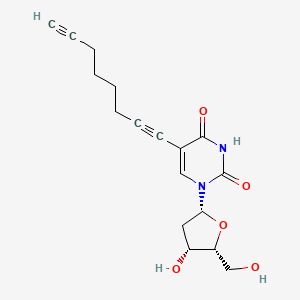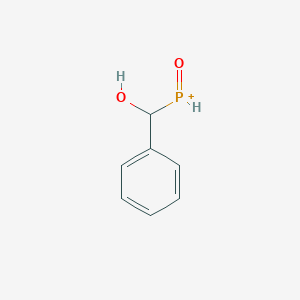
alpha-Phosphinylbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phosphinylbenzyl alcohol is an organic compound with the molecular formula C7H9O2P. It is characterized by the presence of a phosphinyl group attached to a benzyl alcohol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Phosphinylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with a phosphinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Phosphinylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphinylbenzaldehyde
Reduction: Reduction reactions can convert this compound to its corresponding phosphinylbenzylamine using reducing agents like lithium aluminum hydride
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphinylbenzaldehyde.
Reduction: Phosphinylbenzylamine.
Substitution: Various substituted phosphinylbenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Phosphinylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which alpha-Phosphinylbenzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinylbenzylamine: Similar structure but with an amine group instead of a hydroxyl group.
Phosphinylbenzaldehyde: An oxidized form of alpha-Phosphinylbenzyl alcohol.
Phosphinylbenzoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a phosphinyl group and a benzyl alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
4392-98-7 |
|---|---|
Molekularformel |
C7H8O2P+ |
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
[hydroxy(phenyl)methyl]-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5,7-8H/p+1 |
InChI-Schlüssel |
FZFMLCXMZPZMAD-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C(O)[PH+]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


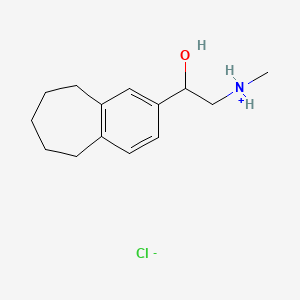
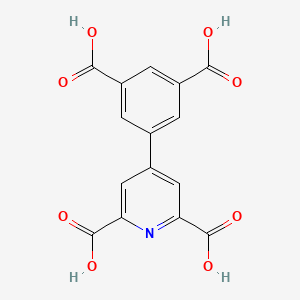
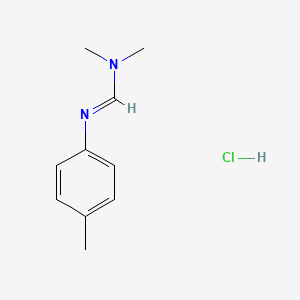
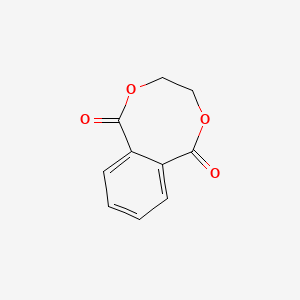
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)


